3,4-Diformylaminopyridine
Description
3,4-Diformylaminopyridine is a pyridine derivative featuring formylamino (-NHCHO) substituents at the 3 and 4 positions of the pyridine ring. Formylation of 3,4-diaminopyridine (CAS 54-96-6, ) would yield this compound, introducing electron-withdrawing formyl groups that alter its chemical reactivity and applications. Such derivatives are often utilized in pharmaceutical synthesis, coordination chemistry, or polymer science due to their ability to act as ligands or intermediates.
Properties
Molecular Formula |
C7H7N3O2 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
N-(3-formamidopyridin-4-yl)formamide |
InChI |
InChI=1S/C7H7N3O2/c11-4-9-6-1-2-8-3-7(6)10-5-12/h1-5H,(H,10,12)(H,8,9,11) |
InChI Key |
ZBVYGHGCJOGZRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1NC=O)NC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
3,4-Diaminopyridine (CAS 54-96-6)
- Molecular Formula : C₅H₈N₃ ().
- Functional Groups: Two amino (-NH₂) groups at positions 3 and 3.
- Reactivity: Amino groups are electron-donating, increasing pyridine’s basicity and nucleophilicity. Prone to oxidation and substitution reactions; used in drug synthesis (e.g., treatments for neuromuscular disorders).
- Applications : Pharmaceutical intermediate (e.g., Lambert-Eaton myasthenic syndrome therapy) and ligand in coordination chemistry .
Comparison with 3,4-Diformylaminopyridine:
- Electronic Effects: Formylamino groups (-NHCHO) in this compound are electron-withdrawing, reducing basicity compared to 3,4-diaminopyridine.
- Stability : Formylation enhances resistance to oxidation but may reduce nucleophilic reactivity.
- Applications: Likely specialized in metal coordination (due to carbonyl groups) or as a monomer in thermally stable polymers.
3,4-Dimethylpyridine (Silver Nitrate Complex, CAS 29827-32-5)
- Molecular Formula : C₇H₉N (inferred from ).
- Functional Groups : Methyl (-CH₃) groups at positions 3 and 4.
- Reactivity :
- Applications : Metal-organic frameworks (MOFs), catalysis, or sensor materials .
Comparison with this compound:
- Coordination Chemistry: this compound may act as a polydentate ligand, leveraging both pyridine nitrogen and carbonyl oxygen for metal chelation, unlike 3,4-dimethylpyridine’s monodentate behavior.
Pyridine Derivative with Pyrrol-Phenyl Substituents (CAS 170734-11-9)
- Molecular Formula : C₁₅H₁₄N₂ ().
- Functional Groups : 3,4-dihydro-5-phenyl-2H-pyrrole fused to pyridine.
- Reactivity :
- The phenyl-pyrrol system introduces steric hindrance and extended conjugation.
- Likely exhibits fluorescence or photochemical activity.
- Applications: Potential use in organic electronics or bioactive molecule synthesis .
Comparison with this compound:
- Structural Complexity: The fused pyrrol-phenyl system in CAS 170734-11-9 offers planar rigidity, whereas this compound’s substituents are more flexible.
- Electronic Properties: Formylamino groups in this compound may enable hydrogen bonding, enhancing solubility in polar solvents compared to the hydrophobic phenyl-pyrrol derivative.
Data Table: Key Properties of Compared Compounds
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